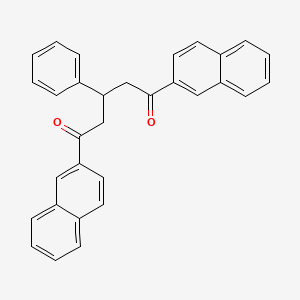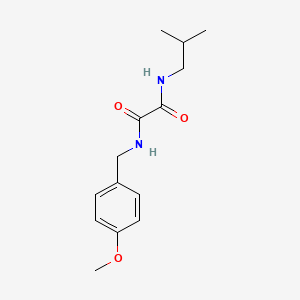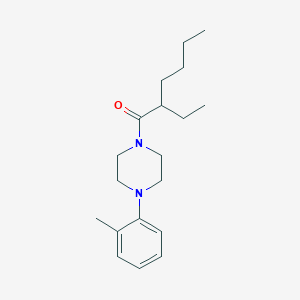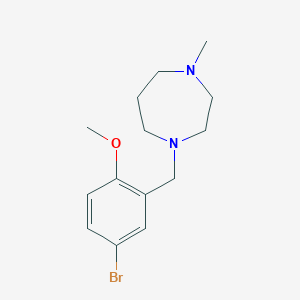![molecular formula C17H11FN2O3S B5034176 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5034176.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression.
Mechanism of Action
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamideβ inhibitor VIII binds to the ATP-binding site of this compoundβ, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. This compoundβ inhibitor VIII has also been shown to induce autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compoundβ inhibitor VIII has been shown to have various biochemical and physiological effects. It has been shown to increase glycogen synthesis in hepatocytes, reduce insulin resistance in adipocytes, and promote neuronal survival in the brain. This compoundβ inhibitor VIII has also been shown to inhibit the growth and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamideβ inhibitor VIII has several advantages for lab experiments. It is a potent and selective inhibitor of this compoundβ, making it a valuable tool for studying the role of this compoundβ in various cellular processes and disease models. It has also been shown to have low toxicity and good pharmacokinetic properties. However, this compoundβ inhibitor VIII has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has limited stability in aqueous solutions, making it difficult to use in long-term experiments.
Future Directions
There are several future directions for the use of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamideβ inhibitor VIII in scientific research. One direction is the development of more potent and selective this compoundβ inhibitors with improved pharmacokinetic properties. Another direction is the use of this compoundβ inhibitor VIII in combination with other drugs or natural compounds to enhance its therapeutic efficacy. This compoundβ inhibitor VIII can also be used to study the role of this compoundβ in other disease models, such as neurodegenerative diseases and cardiovascular diseases. Finally, this compoundβ inhibitor VIII can be used to study the mechanism of action of various drugs and natural compounds, leading to the discovery of new therapeutic targets and drugs.
Synthesis Methods
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamideβ inhibitor VIII involves several steps. The first step is the preparation of 4-(4-fluorophenyl)-1,3-thiazole-2-amine, which is obtained by the reaction of 4-fluoroaniline with thiosemicarbazide in the presence of a reducing agent. The second step is the preparation of 1,3-benzodioxole-5-carboxylic acid, which is obtained by the oxidation of safrole with potassium permanganate. The final step is the coupling of the two intermediates using standard peptide coupling reagents to obtain the final product, this compoundβ inhibitor VIII.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamideβ inhibitor VIII has been extensively used as a research tool to study the role of this compoundβ in various cellular processes and disease models. It has been shown to inhibit this compoundβ activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. This compoundβ inhibitor VIII has been used to study the role of this compoundβ in Alzheimer's disease, bipolar disorder, diabetes, and cancer. It has also been used to study the mechanism of action of various drugs and natural compounds.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-4-1-10(2-5-12)13-8-24-17(19-13)20-16(21)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNJJRDYSYLZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)
![3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine](/img/structure/B5034103.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5034117.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5034120.png)




![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5034168.png)
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2,2-dimethylpropanamide](/img/structure/B5034179.png)
![4,4'-[1,4-phenylenebis(oxycarbonyl)]diphthalic acid](/img/structure/B5034183.png)

